molecular formula C9H10N2O B14859430 7-Methyl-3,4-dihydro-2,6-naphthyridin-1(2H)-one

7-Methyl-3,4-dihydro-2,6-naphthyridin-1(2H)-one

Cat. No.: B14859430
M. Wt: 162.19 g/mol
InChI Key: MBUWCTVHAAQJOO-UHFFFAOYSA-N
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Description

7-Methyl-3,4-dihydro-2,6-naphthyridin-1(2H)-one is a heterocyclic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3,4-dihydro-2,6-naphthyridin-1(2H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions involving alkylation, reduction, and cyclization.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3,4-dihydro-2,6-naphthyridin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthyridine derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-3,4-dihydro-2,6-naphthyridin-1(2H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or DNA. The compound can modulate biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2,6-Naphthyridine: A parent compound with similar structural features.

    3,4-Dihydro-2,6-naphthyridin-1(2H)-one: A closely related compound with slight structural differences.

Uniqueness

7-Methyl-3,4-dihydro-2,6-naphthyridin-1(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparing its properties with similar compounds can highlight its distinct characteristics and potential advantages.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

7-methyl-3,4-dihydro-2H-2,6-naphthyridin-1-one

InChI

InChI=1S/C9H10N2O/c1-6-4-8-7(5-11-6)2-3-10-9(8)12/h4-5H,2-3H2,1H3,(H,10,12)

InChI Key

MBUWCTVHAAQJOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCNC2=O)C=N1

Origin of Product

United States

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